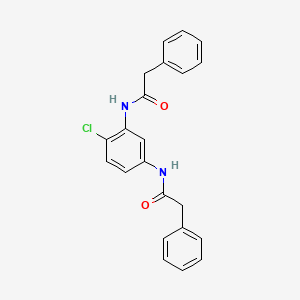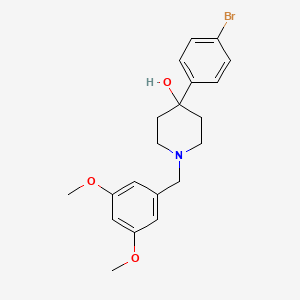
N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide), commonly known as CPB, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. CPB is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.
作用机制
The mechanism of action of CPB is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. CPB has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell growth. Additionally, it has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
CPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. CPB has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Finally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress.
实验室实验的优点和局限性
CPB has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. Additionally, it has a high purity and is soluble in organic solvents, making it easy to work with. However, there are also some limitations to using CPB in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of CPB. One potential direction is the development of new antibiotics based on CPB. Another potential direction is the development of new anticancer agents based on CPB. Additionally, further research is needed to fully understand the mechanism of action of CPB and to identify potential new therapeutic applications. Finally, there is a need for further research to identify any potential side effects of CPB and to determine its safety for use in humans.
Conclusion:
In conclusion, CPB is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It has antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties, and has several advantages for lab experiments. While there are some limitations to using CPB in lab experiments, there are also several future directions for its study, including the development of new antibiotics and anticancer agents, and further research into its mechanism of action and potential therapeutic applications.
合成方法
CPB can be synthesized by the reaction of 4-chloro-1,3-phenylenediamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields CPB as a white crystalline solid with a high purity.
科学研究应用
CPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. CPB has also been shown to have anticancer properties, inhibiting the growth of various cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
属性
IUPAC Name |
N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c23-19-12-11-18(24-21(26)13-16-7-3-1-4-8-16)15-20(19)25-22(27)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHCLXPEJGYIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)
![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)




![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)
